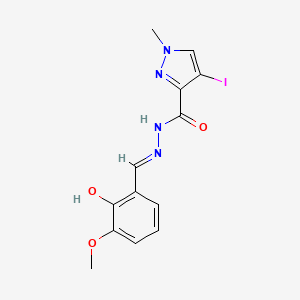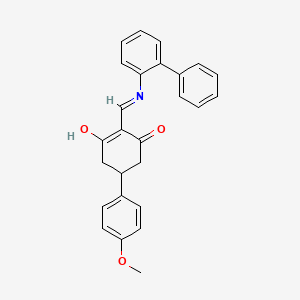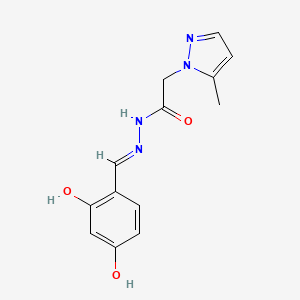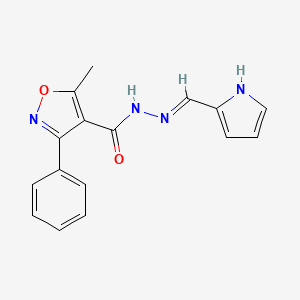![molecular formula C15H25NO3S B604746 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 1163729-92-7](/img/structure/B604746.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a sulfonamide derivative that contains a phenyl ring substituted with two methyl groups, a pentyloxy group, and a sulfonamide group.
Mechanism of Action
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine inhibits chloride channels and transporters by binding to a specific site on the protein. This binding prevents the movement of chloride ions across the membrane, resulting in the inhibition of chloride transport. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC).
Biochemical and Physiological Effects
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to osmotic stress, suggesting a role in cell volume regulation. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been shown to inhibit the secretion of pancreatic enzymes, suggesting a role in the regulation of pancreatic function. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit the contraction of smooth muscle, suggesting a role in the regulation of vascular tone.
Advantages and Limitations for Lab Experiments
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several advantages as an inhibitor of chloride channels and transporters. It is a potent and specific inhibitor that has been widely used in scientific research. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is also relatively easy to use, as it can be added directly to the experimental solution. However, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine. One direction is to study the role of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine in the regulation of cell volume in different cell types. Another direction is to investigate the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of chloride channels and transporters in different organs, such as the kidney and liver. Additionally, it would be interesting to study the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of other ion channels and transporters, and to develop more specific inhibitors of chloride channels and transporters.
Synthesis Methods
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves the reaction between p-tert-butylphenol and 1-bromopentane to form 4-tert-butyl-2-pentyloxyphenol. This compound is then converted to 4,5-dimethyl-2-pentyloxyphenol through a series of reactions involving chlorination, deprotonation, and oxidation. The final step involves the reaction between 4,5-dimethyl-2-pentyloxyphenol and sulfonamide dimethylamine to form [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine.
Scientific Research Applications
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been widely used in scientific research as an inhibitor of chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been used to study the function of chloride transporters in the kidney, liver, and pancreas.
properties
IUPAC Name |
N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURJWVRZBMJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)



![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![2-{4-nitrophenyl}-4-{[(4-methyl-1-piperazinyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B604684.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)